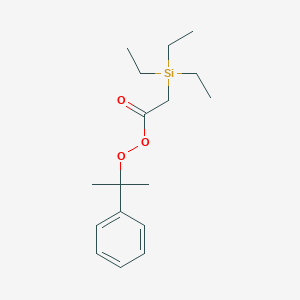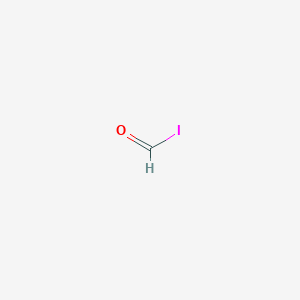
Formyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Formyl iodide can be synthesized through several methods, including:
Direct Iodination of Formaldehyde: This method involves the reaction of formaldehyde with iodine in the presence of a catalyst such as phosphorus triiodide. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Oxidative Iodination: Another approach involves the oxidation of methylene iodide (CH2I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2). This method is advantageous due to its simplicity and high yield.
Industrial Production: While this compound is not commonly produced on an industrial scale, its synthesis can be scaled up using the aforementioned methods with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Formyl iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid (HCOOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to methanol (CH3OH) using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH–) or cyanide (CN–) ions, leading to the formation of formyl derivatives.
Addition: It can also undergo addition reactions with alkenes and alkynes, forming iodoalkyl derivatives.
Scientific Research Applications
Formyl iodide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: this compound is used in studies involving halogenated aldehydes and their effects on biological systems. It serves as a model compound for understanding the reactivity and toxicity of halogenated aldehydes.
Material Science: It is used in the preparation of iodinated polymers and other materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of formyl iodide involves its reactivity as an electrophile due to the presence of the formyl group. The iodine atom, being highly electronegative, enhances the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity underlies its participation in various chemical reactions, including nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Formyl iodide can be compared with other halogenated aldehydes, such as:
Formyl Chloride (CHClO): Similar to this compound, formyl chloride is a halogenated aldehyde but with chlorine instead of iodine. It is less reactive due to the lower electronegativity of chlorine compared to iodine.
Formyl Bromide (CHBrO): This compound contains bromine instead of iodine. It exhibits intermediate reactivity between formyl chloride and this compound.
Formyl Fluoride (CHFO): Formyl fluoride is the least reactive among the halogenated aldehydes due to the high electronegativity of fluorine, which stabilizes the carbonyl carbon.
This compound is unique due to its high reactivity, which makes it a valuable reagent in organic synthesis and other applications.
Properties
CAS No. |
50398-22-6 |
|---|---|
Molecular Formula |
CHIO |
Molecular Weight |
155.922 g/mol |
IUPAC Name |
formyl iodide |
InChI |
InChI=1S/CHIO/c2-1-3/h1H |
InChI Key |
KWOITLGQRDFDFP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


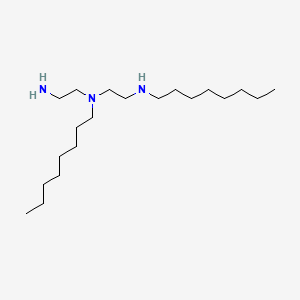
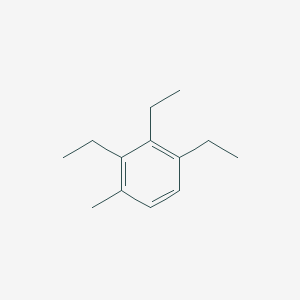
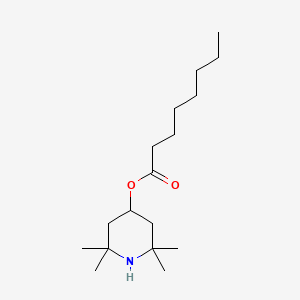
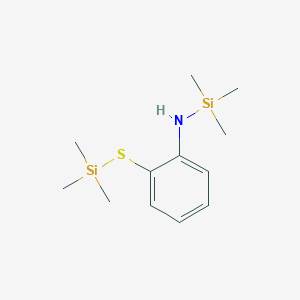

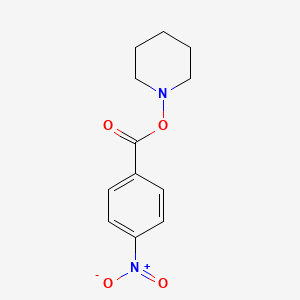
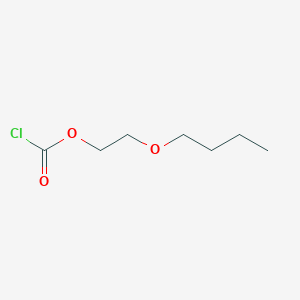
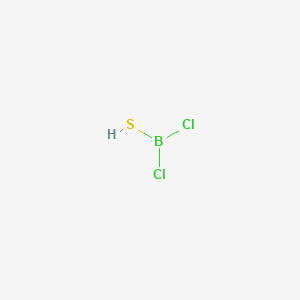
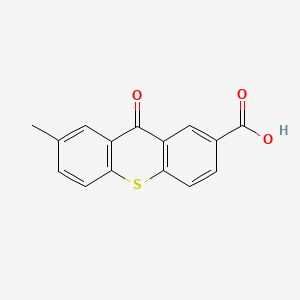
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
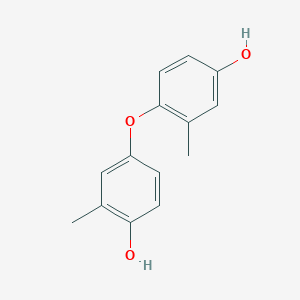
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)
